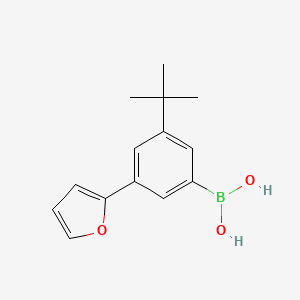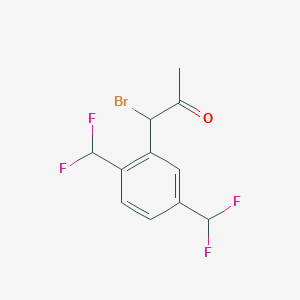
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,5-bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Alcohols
- Carboxylic acids
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability or hydrophobicity.
Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoromethyl groups enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The bromine atom can participate in electrophilic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with trifluoromethyl groups, leading to different chemical and biological properties.
1-(2,5-Difluorophenyl)-1-bromopropan-2-one: Lacks the additional fluorine atoms, resulting in reduced potency and selectivity.
1-(2,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one: Chlorine atom instead of bromine, affecting reactivity and interaction with molecular targets.
Uniqueness: 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one stands out due to its specific combination of difluoromethyl groups and a bromopropanone moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-4,9-11H,1H3 |
InChI Key |
GYYXMGLWTPBVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
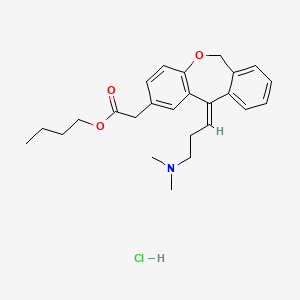
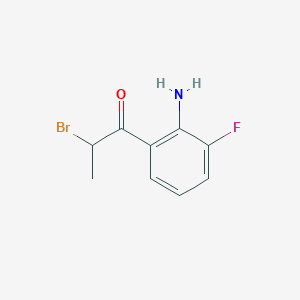
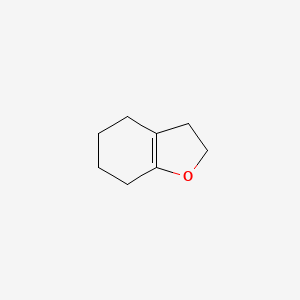

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
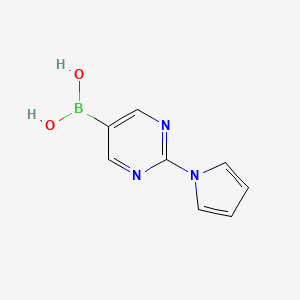
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
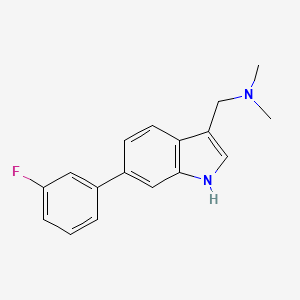
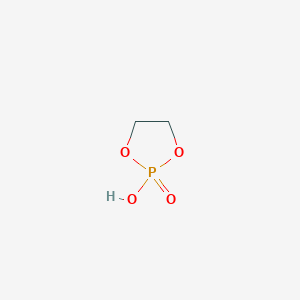
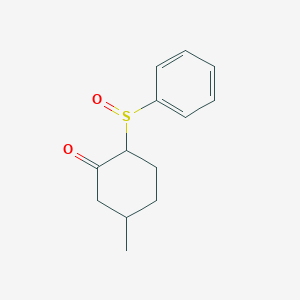
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
